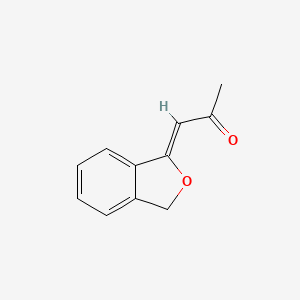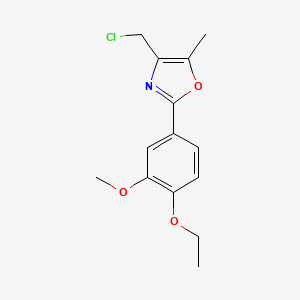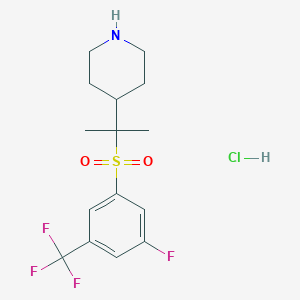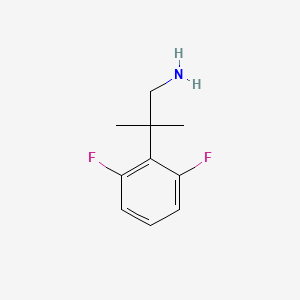
N'-Hydroxy-4-methylpyridine-3-carboximidamide
説明
“N’-Hydroxy-4-methylpyridine-3-carboximidamide” is a chemical compound with the CAS Number: 1159319-18-2 . It has a molecular weight of 151.17 and a linear formula of C7 H9 N3 O . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “N’-Hydroxy-4-methylpyridine-3-carboximidamide” is 1S/C7H9N3O/c1-5-2-3-9-4-6 (5)7 (8)10-11/h2-4,7H,8H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N’-Hydroxy-4-methylpyridine-3-carboximidamide” has a molecular weight of 151.17 . .科学的研究の応用
1. Metal Extraction and Recovery
Studies have shown that hydrophobic N′-alkyloxypyridinecarboximidamides are effective in extracting and recovering metals like copper(II) and zinc(II) from chloride solutions. These compounds facilitate metal extraction by forming complexes with the metal ions, significantly affecting the extraction process. They exhibit high selectivity and capacity, making them promising extractants for industrial metal recovery processes (Wojciechowska et al., 2017a), (Wojciechowska et al., 2017b).
2. Chemical Modification for Enhanced Properties
Chemical modifications, like the methylation of the pyridine moiety in N'-hydroxy-4-methylpyridine-3-carboximidamide derivatives, have been explored to optimize their biological properties. These modifications are aimed at enhancing the biological activity and specific properties of the derivatives (Ukrainets et al., 2015).
3. Crystal Structure Analysis
The crystal structures of compounds containing the N'-hydroxy-4-methylpyridine-3-carboximidamide moiety have been analyzed to understand their molecular interactions and properties better. These studies reveal how molecules are linked through intermolecular hydrogen-bonding interactions, forming complex structures (Meva et al., 2017).
4. Reduction of Carcinogenic Compounds
Certain N'-hydroxy-4-methylpyridine-3-carboximidamide derivatives have been employed to reduce carcinogenic compounds like chromium(VI), highlighting their potential in environmental remediation and pollution control. These compounds can efficiently reduce toxic chromium to less harmful forms under optimal conditions (Wójcik et al., 2020).
5. Quantitative Analysis Techniques
Advanced techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS) have been developed and validated for the determination of hydrophobic N-alkyloxy substituted amidines, including N'-hydroxy-4-methylpyridine-3-carboximidamide derivatives. These methods are crucial for monitoring and controlling synthesis processes, ensuring quality and consistency in research and industrial applications (Wojciechowska et al., 2016).
特性
IUPAC Name |
N'-hydroxy-4-methylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASYGFBUXMARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-4-methylpyridine-3-carboximidamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)
![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)

![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)


![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)